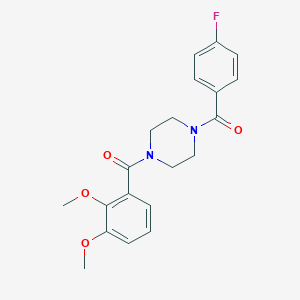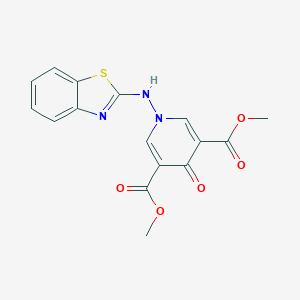
3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine, also known as DMPPB, is a compound that has been widely studied for its potential use in medicinal chemistry. DMPPB is a piperidine derivative that is structurally similar to other compounds that have been used in the treatment of various neurological disorders.
Mecanismo De Acción
3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine acts as an agonist for the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in the regulation of cognitive function and memory. Activation of the α7 receptor leads to the influx of calcium ions into the cell, which can trigger downstream signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine has also been shown to have neuroprotective effects, which may be due to its ability to activate the α7 receptor and modulate downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for the precise modulation of this receptor without affecting other receptors. However, 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine has limited solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine. One area of research could focus on the development of more potent and selective agonists for the α7 nicotinic acetylcholine receptor. Another area of research could focus on the investigation of the downstream signaling pathways that are activated by 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine and their potential role in cognitive function and memory formation. Additionally, further studies could explore the potential therapeutic applications of 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Métodos De Síntesis
3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine can be synthesized through a multi-step process that involves the reaction of 2-methylpyridine with 1,4-dibromobutane, followed by the reduction of the resulting 1,4-dibromo-2-methylpyridine. The reduction is typically carried out using lithium aluminum hydride, and the resulting product is then reacted with piperidine to form 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine has been studied extensively for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine has been shown to act as a potent and selective agonist for the α7 nicotinic acetylcholine receptor, which is involved in the regulation of cognitive function and memory.
Propiedades
Nombre del producto |
3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine |
|---|---|
Fórmula molecular |
C18H29N3 |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
2-[[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C18H29N3/c1-15-11-16(2)13-21(12-15)18-6-9-20(10-7-18)14-17-5-3-4-8-19-17/h3-5,8,15-16,18H,6-7,9-14H2,1-2H3 |
Clave InChI |
WLCZCODIFJSGEQ-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=N3)C |
SMILES canónico |
CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)




![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)


![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)


![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)